molecular formula C32H35NO14 B7840459 Fmoc-L-Ser((Ac)4-beta-D-Gal)-OH, >=95% (HPLC)

Fmoc-L-Ser((Ac)4-beta-D-Gal)-OH, >=95% (HPLC)

Cat. No. B7840459
M. Wt: 657.6 g/mol
InChI Key: UGQPZVSWEMKXBN-VSZRRGAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Ser((Ac)4-beta-D-Gal)-OH, >=95% (HPLC) is a useful research compound. Its molecular formula is C32H35NO14 and its molecular weight is 657.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-L-Ser((Ac)4-beta-D-Gal)-OH, >=95% (HPLC) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-Ser((Ac)4-beta-D-Gal)-OH, >=95% (HPLC) including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Fmoc-L-Ser((Ac)4-beta-D-Gal)-OH involves the protection of L-serine, coupling with beta-D-galactose, and acetylation of the remaining hydroxyl groups. The Fmoc group is then added to the N-terminus of the molecule.

Starting Materials
L-serine, beta-D-galactose, Fmoc-Cl, Acetic anhydride, Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), Dichloromethane (DCM), Triethylamine (TEA), Methanol, Ethyl acetate, Sodium bicarbonate (NaHCO3), Sodium chloride (NaCl), Wate

Reaction
1. Protection of L-serine with Fmoc group using Fmoc-Cl and DIPEA in DMF, 2. Coupling of Fmoc-L-serine with beta-D-galactose using TEA and DCM, 3. Acetylation of remaining hydroxyl groups with acetic anhydride and TEA in DCM, 4. Deprotection of Fmoc group with 20% piperidine in DMF, 5. Purification of the product using column chromatography with methanol/ethyl acetate as eluent, 6. Neutralization of the product with NaHCO3, 7. Precipitation of the product with NaCl and water, 8. Drying and characterization of the final product

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35NO14/c1-16(34)41-15-26-27(44-17(2)35)28(45-18(3)36)29(46-19(4)37)31(47-26)42-14-25(30(38)39)33-32(40)43-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,40)(H,38,39)/t25-,26?,27?,28?,29?,31?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQPZVSWEMKXBN-VSZRRGAESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1C(C(C(C(O1)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-Ser((Ac)4-beta-D-Gal)-OH, >=95% (HPLC)

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